3-(Methoxymethyl)phenol
Overview
Description
3-(Methoxymethyl)phenol, also known as this compound, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol where a methoxymethyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-(Methoxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-(Methoxymethyl)phenol is a derivative of phenol . Phenol is known to be a potent proteolytic agent, which means it can break down proteins . It is active against a wide range of micro-organisms including some fungi and viruses . Therefore, the primary targets of this compound could be similar to those of phenol, acting on proteins and microorganisms.
Mode of Action
Phenol, in concentrations in the 5% to 7% range, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Local anesthetic effects occur within 5-10 minutes . It is plausible that this compound may have similar interactions with its targets.
Biochemical Pathways
Phenolic compounds, in general, are known to play key roles in various biochemical pathways . They are involved in free radical scavenging, metal chelating, and effects on cell signaling pathways and gene expression .
Pharmacokinetics
Phenolic compounds are known to undergo various modifications once ingested, such as acylation, methylation, trans-esterification, and glycosylation, which can alter their biological activity and function .
Result of Action
Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . These include activation of antioxidant response, inhibition of cyclooxygenase 2 (COX-2) and cytokines, modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .
Safety and Hazards
Future Directions
Research on the deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst has shown promising results . The catalyst was the Wells-Dawson heteropolyacid, used both in bulk or supported on silica. Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable . This suggests potential future directions for the use of 3-(Methoxymethyl)phenol in various chemical reactions.
Biochemical Analysis
Biochemical Properties
It is known that phenols, a group to which 3-(Methoxymethyl)phenol belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
Like other phenolic compounds, it is possible that it may exhibit threshold effects and could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with formaldehyde and methanol in the presence of an acid catalyst. This reaction leads to the formation of the methoxymethyl group on the phenol ring. The reaction conditions typically involve moderate temperatures and acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as heteropolyacids, has been explored to improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Comparison with Similar Compounds
3-(Methoxymethyl)phenol can be compared with other phenol derivatives, such as:
4-Methoxyphenol: Similar in structure but with the methoxy group directly attached to the benzene ring.
3-Methylphenol: Contains a methyl group instead of a methoxymethyl group.
3-Hydroxybenzyl Alcohol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(methoxymethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSHQOVBKPECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555722 | |
Record name | 3-(Methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57234-51-2 | |
Record name | 3-(Methoxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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